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Compound of Interest

Compound Name: Phenazine-1-carbohydrazide

Cat. No.: B15057655

A deep dive into the structure-activity relationship of novel phenazine-1-carbohydrazide
acylhydrazone derivatives reveals promising candidates for anticancer drug development. This
guide provides a comprehensive comparison of their biological performance, supported by
experimental data and detailed protocols for researchers, scientists, and drug development
professionals.

A recent study has illuminated the potential of a series of novel phenazine-1-carbohydrazide
acylhydrazone derivatives as potent anticancer agents. The research focused on the synthesis
and in vitro evaluation of these compounds against human cervical cancer (HeLa) and human
lung cancer (A549) cell lines. The findings indicate that specific structural modifications to the
phenazine-1-carbohydrazide scaffold significantly influence their cytotoxic activity.

Comparative Anticancer Activity

The in vitro anticancer activity of the synthesized phenazine-1-carbohydrazide acylhydrazone
analogs was evaluated using the MTT assay. The results, summarized in the table below,
highlight the half-maximal inhibitory concentrations (IC50) of each compound against the HeLa
and A549 cancer cell lines. Cisplatin, a well-established anticancer drug, was used as a
positive control.
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Compound ID R group IC50 (uM) vs. HeLa  IC50 (uM) vs. A549

3a 2-hydroxybenzyl >50 >50
2-hydroxy-5-

3b 21.3+1.8 156+1.2
bromobenzyl
2-hydroxy-5-

3c 15.7+15 10.2+1.1
chlorobenzyl
2-hydroxy-4-(2-

3d (piperidin-1- 55+1.3 2815
yl)ethoxy)benzyl
2-hydroxy-3-

3e 10.2+1.2 89+10
methoxybenzyl

3f 2,4-dihydroxybenzyl 128+1.3 95+1.1
4-

39 ] ) >50 >50
dimethylaminobenzyl

3h 4-diethylaminobenzyl >50 >50

3i pyridin-4-ylmethyl >50 >50

3] furan-2-ylmethyl >50 >50

Cisplatin - 185+1.2 123+1.3

Structure-Activity Relationship (SAR) Insights

The experimental data reveals key structural features that govern the anticancer activity of

these phenazine-1-carbohydrazide analogs. The general structure consists of a phenazine-

1-carbohydrazide core linked to various substituted benzylidene moieties.
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Substituent Effects on Anticancer Activity

Compounds 3b, 3c, 3e, 3f:
- Halogen or methoxy/hydroxy substitutions

Compound 3d:
Analogs with Salicylaldehyde Moieties (3a-3f) - 2-hydroxy group
- 4-piperidinylethoxy group

'S
Analogs without Salicylaldehyde Moieties (3g-3j)

Phenazine-1-carbohydrazide

Click to download full resolution via product page
Caption: Structure-activity relationship of phenazine-1-carbohydrazide analogs.

The presence of a hydroxyl group at the ortho position of the benzylidene ring (mimicking
salicylaldehyde) was found to be crucial for activity. Analogs derived from aldehydes other than
salicylaldehyde (compounds 3g-3)j) were inactive.

Within the active series of salicylaldehyde-derived analogs (3a-3f), further substitutions on the
benzylidene ring significantly modulated the cytotoxic potency. The introduction of electron-
withdrawing groups, such as bromine (3b) and chlorine (3c) at position 5, enhanced the
anticancer activity compared to the unsubstituted analog (3a). The most potent compound, 3d,
featured a bulky and basic piperidinylethoxy group at position 4 of the salicylaldehyde moiety.
This substitution resulted in IC50 values of 5.5 + 1.3 yM against HeLa and 2.8 + 1.53 yM
against A549 cells, demonstrating significantly higher potency than the control drug, cisplatin.
[1] The presence of additional hydroxyl or methoxy groups also conferred moderate activity.

Experimental Protocols
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Synthesis of Phenazine-1-carbohydrazide
Acylhydrazone Analogs (3a-3))

The synthesis of the target compounds involved a multi-step process:

o Synthesis of Phenazine-1-carboxylic acid (PCA): Aniline and 2-bromo-3-nitro-benzoic acid
were reacted to produce a phenazine-1-carboxylic acid intermediate.[1]

« Esterification of PCA: The synthesized PCA was then esterified.[1]

o Formation of Phenazine-1-carbohydrazide: The ester was reacted with hydrazine hydrate
to yield phenazine-1-carbohydrazide.[1]

o Condensation to form Acylhydrazones (3a-3j): Finally, phenazine-1-carbohydrazide was
condensed with various substituted aldehydes to obtain the ten new acylhydrazone
compounds.[1] The structures of the final products were confirmed using 1H and 13C NMR
spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.[1]
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Aniline + 2-Bromo-3-nitro-benzoic acid
Phenazine-1-carboxylic acid (PCA)

PCA Ester

Phenazine-1-carbohydrazide Substituted Aldehydes

Phenazine-1-carbohydrazide Acylhydrazone Analogs (3a-3))

Click to download full resolution via product page

Caption: Synthetic workflow for phenazine-1-carbohydrazide acylhydrazone analogs.

In Vitro Anticancer Activity Evaluation: MTT Assay

The cytotoxic activity of the synthesized compounds against HeLa and A549 cancer cell lines
was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
assay.[1]

¢ Cell Seeding: HeLa and A549 cells were seeded in 96-well plates at a density of 5 x 10"4
cells/mL and incubated for 24 hours at 37 °C in a 5% CO2 atmosphere.
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o Compound Treatment: The cells were then treated with different concentrations of the
synthesized compounds and the positive control (cisplatin) and incubated for another 48
hours.

o MTT Addition: After the incubation period, 20 yL of MTT solution (5 mg/mL in phosphate-
buffered saline) was added to each well, and the plates were incubated for an additional 4
hours.

e Formazan Solubilization: The medium was then removed, and 150 pL of dimethyl sulfoxide
(DMSO) was added to each well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance was measured at 490 nm using a microplate
reader.

e |C50 Calculation: The concentration of the compound that caused 50% inhibition of cell
growth (IC50) was calculated from the dose-response curves.

Conclusion

The structure-activity relationship study of these novel phenazine-1-carbohydrazide
acylhydrazone analogs provides valuable insights for the design of more potent anticancer
agents. The presence of a salicylaldehyde moiety is essential for activity, with further
enhancements achieved through specific substitutions on the phenyl ring. In particular,
compound 3d, with its unique 2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzyl substitution, has
emerged as a highly promising lead compound, warranting further investigation in preclinical
and clinical studies. The detailed experimental protocols provided herein offer a solid
foundation for researchers to build upon this work and explore the full therapeutic potential of
this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b15057655#structure-activity-
relationship-of-phenazine-1-carbohydrazide-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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